molecular formula C12H6F3NO3 B8802586 4-(2,4,6-Trifluorobenzoyl)-1H-pyrrole-2-carboxylic acid CAS No. 1201597-19-4

4-(2,4,6-Trifluorobenzoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B8802586
M. Wt: 269.18 g/mol
InChI Key: VARSMAOWCICFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017605B2

Procedure details

To a 120 mL DCM solution of 2,4,6-trifluorobenzoyl chloride (4.3 g, 0.022 mol) was added AlCl3 (8.8 g, 0.066 mol) under N2 at room temperature. After stirring for 15 min, 1H-pyrrole-2-carboxylic acid (2.4 g, 0.022 mol) was added in small portions over a 10 min period. After stirring at room temperature for 1 hr, the reaction mixture was treated with dropwise addition of ice-water (20 mL) and 1N HCl to adjust pH to 1, stirred for another 30 min, extracted with EtOAc (3×30 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give the title compound (5.8g, 97% yield). 1H-NMR (500 MHz, CDCl3): δ 12.48 (br.s, 1H), 7.48 (s, 1H), 7.28-7.38 (m, 2H), 6.83 (s, 1H).
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]([F:12])[C:3]=1[C:4](Cl)=[O:5].[Al+3].[Cl-].[Cl-].[Cl-].[NH:17]1[CH:21]=[CH:20][CH:19]=[C:18]1[C:22]([OH:24])=[O:23].Cl>C(Cl)Cl>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]([F:12])[C:3]=1[C:4]([C:20]1[CH:19]=[C:18]([C:22]([OH:24])=[O:23])[NH:17][CH:21]=1)=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Step Two
Name
ice water
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC(=C1)F)F
Name
Quantity
8.8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for another 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C(=O)C=2C=C(NC2)C(=O)O)C(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.